molecular formula C6H9NO3 B045115 1-Carbamoylcyclopropyl acetate CAS No. 123032-98-4

1-Carbamoylcyclopropyl acetate

Cat. No.: B045115
CAS No.: 123032-98-4
M. Wt: 143.14 g/mol
InChI Key: OOMJIANBYLXBFB-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is an organic compound with the molecular formula C6H9NO2 It is a derivative of cyclopropanecarboxamide, where an acetyloxy group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) typically involves the reaction of cyclopropanecarboxylic acid with ammonia to form cyclopropanecarboxamide. This intermediate is then reacted with acetic anhydride to introduce the acetyloxy group. The reaction conditions generally include:

    Temperature: 200 to 260°C

    Pressure: 10 to 100 bar

    Catalyst: None required

    Solvent: None required

Industrial Production Methods

Industrial production of cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Often involves reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Forms cyclopropanecarboxylic acid derivatives.

    Reduction: Produces cyclopropylamines.

    Substitution: Yields various substituted cyclopropanecarboxamides depending on the substituent introduced.

Scientific Research Applications

Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting inflammatory mediators and modulating neurotransmitter systems .

Comparison with Similar Compounds

Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) can be compared with other similar compounds such as:

    Cyclopropanecarboxamide: The parent compound without the acetyloxy group.

    Cyclopropylamine: A reduced form of cyclopropanecarboxamide.

    Cyclopropanecarboxylic acid: An oxidized form of cyclopropanecarboxamide.

Uniqueness

The presence of the acetyloxy group in cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) imparts unique chemical properties, making it more reactive in certain chemical reactions and potentially more effective in its biological applications .

Conclusion

Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and development.

Properties

CAS No.

123032-98-4

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(1-carbamoylcyclopropyl) acetate

InChI

InChI=1S/C6H9NO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9)

InChI Key

OOMJIANBYLXBFB-UHFFFAOYSA-N

SMILES

CC(=O)OC1(CC1)C(=O)N

Canonical SMILES

CC(=O)OC1(CC1)C(=O)N

Synonyms

Cyclopropanecarboxamide, 1-(acetyloxy)- (9CI)

Origin of Product

United States

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